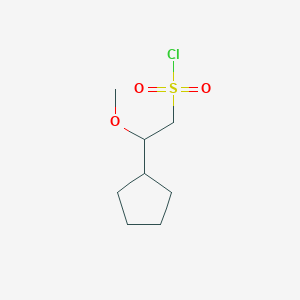

2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . This compound is characterized by the presence of a cyclopentyl group, a methoxy group, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride typically involves the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Bases: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various sulfonyl derivatives. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloroethanesulfonyl chloride: Similar in structure but with an ethane backbone instead of a cyclopentyl group.

Methanesulfonyl chloride: Contains a simpler structure with a methane backbone.

Cyclohexanesulfonyl chloride: Similar in structure but with a cyclohexane backbone.

Uniqueness

2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride is unique due to the presence of both a cyclopentyl group and a methoxy group, which can influence its reactivity and the types of reactions it undergoes. This compound’s structure allows for the formation of a diverse range of sulfonyl derivatives, making it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group. Its chemical formula is C₈H₁₅ClO₃S, with a molecular weight of approximately 226.72 g/mol. This compound has garnered attention in organic synthesis and pharmaceutical development due to its potential biological activities, although specific data on its biological effects remain limited.

Chemical Structure and Properties

The structure of this compound features a cyclopentyl group attached to a methoxyethane backbone, which is further connected to a sulfonyl chloride group. The sulfonyl chloride moiety is known for its reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various bioactive compounds.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₅ClO₃S |

| Molecular Weight | 226.72 g/mol |

| Functional Group | Sulfonyl chloride |

Biological Activity

While specific studies on the biological activity of this compound are scarce, compounds containing sulfonyl chloride groups have been investigated for their antibacterial and antifungal properties. Generally, sulfonamides derived from such compounds exhibit significant biological activities.

Potential Biological Activities

- Antibacterial Activity : Sulfonamide derivatives often show effectiveness against various bacterial strains, including multidrug-resistant organisms.

- Antifungal Activity : Similar compounds have demonstrated antifungal properties, particularly against strains like Candida albicans.

- Pharmacological Applications : The compound's structure suggests potential applications in drug development, particularly as a scaffold for new therapeutic agents.

Case Studies and Research Findings

Research indicates that sulfonyl chlorides can serve as versatile intermediates in drug synthesis. For example:

- Study on Pyrimidine Derivatives : A related study highlighted the antibacterial activity of pyrimidine-based drugs with sulfonamide groups, showing minimum inhibitory concentrations (MIC) against Staphylococcus aureus and other pathogens ranging from 0.25 to 1 μg/mL . This suggests that similar derivatives could be developed from this compound.

- Antifungal Studies : Compounds structurally related to sulfonyl chlorides have shown promising antifungal activity, with some exhibiting MIC values significantly lower than traditional antifungals like Fluconazole . This indicates the potential for developing effective antifungal agents from this compound.

The biological activity of sulfonyl chlorides typically involves their ability to form covalent bonds with nucleophiles such as amino acids in proteins, leading to inhibition of vital enzymatic functions within pathogens. This mechanism underlies their antibacterial and antifungal efficacy.

Propiedades

IUPAC Name |

2-cyclopentyl-2-methoxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3S/c1-12-8(6-13(9,10)11)7-4-2-3-5-7/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETYQAUUWZFWAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS(=O)(=O)Cl)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.